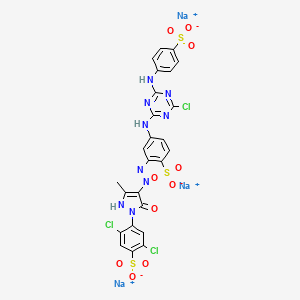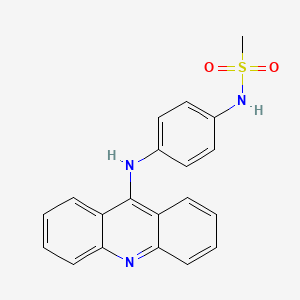
5,6-Methylenedioxy-2-aminoindane
Übersicht
Beschreibung
MDAI is a lesser-known novel entactogen substance of the aminoindane class . It is a fully synthetic ‘legal high’ and an analogue of 3,4-methylenedioxymethamphetamine . It was developed in the 1990s but was not widely abused until 2010 .
Synthesis Analysis
MDAI can be produced from 3-(3,4-methylenedioxyphenyl)propionic acid . The acid is converted to the acid chloride and then heated to produce 5,6-Methylenedioxy-1-indanone . Treatment of the indanone with amyl nitrite in methanol with HCl affords the hydroxyimino ketone . This is reduced to the 2-aminoindan using a Pd/C catalyst in glacial acetic acid with catalytic H2SO4 .Molecular Structure Analysis
The molecular formula of MDAI is C10H11NO2 . The chemical structure of MDAI is indirectly derived from that of the illicit drug MDA, but the alpha-methyl group of the alkyl amino amphetamine side chain has been bound back to the benzene nucleus to form an indane ring system .Chemical Reactions Analysis
MDAI has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine . It demonstrates selective affinity for the serotonin transporter (SERT) .Physical And Chemical Properties Analysis
MDAI has a molecular weight of 177.20 g/mol . The IUPAC name is 6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine .Wissenschaftliche Forschungsanwendungen
1. Overview of MDAI in Research
MDAI, a synthetic compound, has gained attention in scientific research due to its structural and pharmacological similarities to amphetamines and other psychoactive substances. It was initially developed for potential therapeutic applications but later emerged in the context of psychoactive research chemicals (Sainsbury et al., 2011).
2. Pharmacokinetics and Metabolism
A key area of research on MDAI involves its metabolism and pharmacokinetics. Studies in rats have shown that MDAI undergoes oxidative demethylenation followed by O-methylation and N-acetylation, leading to various metabolites. Notably, a significant portion of administered MDAI is excreted unchanged, highlighting its metabolic pathways (Žídková et al., 2017).
3. Behavioral and Toxicological Effects
MDAI's behavioral and toxicological effects have been a subject of research due to its psychoactive nature. Studies indicate its potential for inducing serotonin syndrome at high doses or when combined with other drugs. The risks associated with its use, including fatal intoxications, have been observed in both laboratory animal studies and clinical reports (Pinterová et al., 2017).
4. Serotonin Neurotoxicity and Behavioral Pharmacology
Research has also focused on MDAI's acute behavioral pharmacology, comparing it to related substances like MDMA. Studies have found that MDAI exhibits serotonin neurotoxicity and influences on locomotor activity, suggesting a profile similar to other entactogens. However, its lethal potential and serotonergic toxicity, particularly in group housing conditions, highlight significant health risks (Páleníček et al., 2016).
5. Monoamine Transporter Interactions
MDAI's interaction with plasma membrane monoamine transporters is another research interest. It has been found to be a selective substrate for neurotransmitter transporters like NET and DAT, with varying potency based on its structural modifications. Such interactions contribute to its psychostimulant-like and potentially MDMA-like effects, indicating a potential for abuse (Halberstadt et al., 2019).
Wirkmechanismus
Target of Action
MDAI, also known as 5,6-Methylenedioxy-2-aminoindan, primarily targets the serotonin transporter (SERT) . It has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine with IC50 values of 512 nM, 5,920 nM, and 1,426 nM, respectively . This demonstrates that MDAI has selective affinity for the SERT .
Mode of Action
MDAI acts as a non-neurotoxic and highly selective serotonin releasing agent (SSRA) in vitro . It is a potent releaser of serotonin, while effectively inhibiting the reuptake of serotonin . This interaction with its target leads to greater extracellular concentrations of monoamine neural transmitters, most significantly serotonin .
Biochemical Pathways
The primary biochemical pathway affected by MDAI is the serotonergic pathway . By selectively releasing serotonin in the brain and inhibiting its reuptake, MDAI influences the serotonergic pathway and its downstream effects .
Pharmacokinetics
It is known that mdai is orally administered .
Result of Action
The molecular and cellular effects of MDAI’s action are primarily related to its impact on serotonin levels. By increasing extracellular concentrations of serotonin, MDAI produces entactogen effects in humans . These effects are similar to those produced by MDMA, but MDAI is less potent than MDMA .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-8-1-6-3-9-10(13-5-12-9)4-7(6)2-8/h3-4,8H,1-2,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDRMHHCWZAXJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC3=C(C=C21)OCO3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157741 | |
| Record name | 5,6-Methylenedioxy-2-aminoindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132741-81-2 | |
| Record name | MDAI | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132741-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MDAI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132741812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Methylenedioxy-2-aminoindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MDAI | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DMJ6G3XBF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















